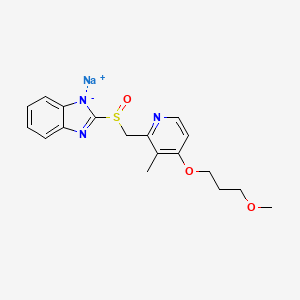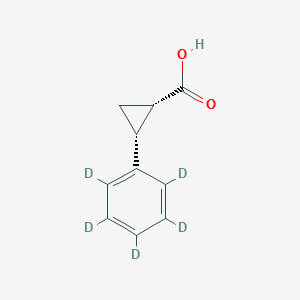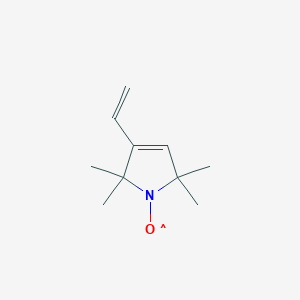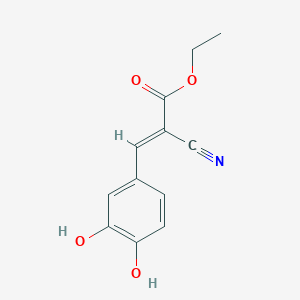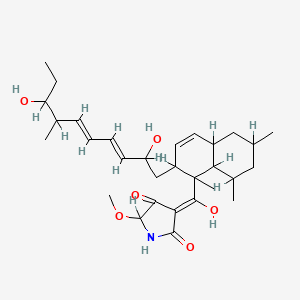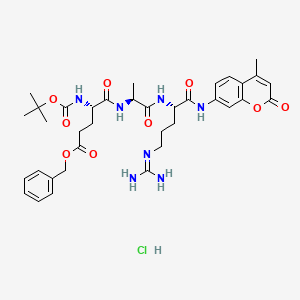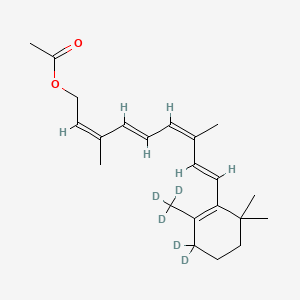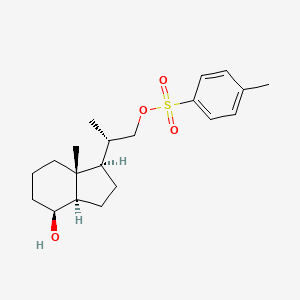
Inhoffen Lythgoe Diol Monotosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inhoffen Lythgoe Diol Monotosylate is an analog of vitamin D . It has a molecular weight of 366.51 and a molecular formula of C20H30O4S .
Synthesis Analysis
A synthesis of hortonones A-C has been accomplished from Vitamin D2 via the Inhoffen-Lythgoe diol without the use of protective groups . Key steps in the syntheses include a TMS-diazomethane mediated regioselective homologation of the cyclohexanone ring to a cycloheptanone moiety and a sodium naphthalenide-mediated allylic alcohol transposition .Molecular Structure Analysis
Inhoffen Lythgoe Diol Monotosylate contains total 57 bond(s); 27 non-H bond(s), 8 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 hydroxyl group(s), 1 secondary alcohol(s), and 1 sulfonate(s) (thio-/dithio-) .Chemical Reactions Analysis
Inhoffen Lythgoe diol is commonly used in chiral selective reactions in organic synthesis . It can be used as a catalyst and a ligand, and has a wide range of applications in the preparation of nitrogen- and sulfur-containing natural products, pharmaceuticals, and material science .Physical And Chemical Properties Analysis
Inhoffen Lythgoe Diol Monotosylate has a molecular weight of 366.51 and a molecular formula of C20H30O4S .Applications De Recherche Scientifique
Vitamin D Side-Chain Construction
Inhoffen Lythgoe Diol Monotosylate has been used in the Julia–Lythgoe attachment of the vitamin D side chain to a solid-phase linked CD-ring fragment . This application is significant in the development of analogs of 1α,25-dihydroxyvitamin D 3, the hormonally active metabolite of vitamin D 3 .
Solid-Phase Synthesis
The compound plays a crucial role in solid-phase synthesis, particularly in the construction of vitamin D libraries . This is achieved by linking the central CD-ring system to the solid phase, to which the two remaining portions are subsequently attached in sequence via nucleophilic carbon–carbon bond formation .
Fluorination of Vitamin D3 Side-Chain
Inhoffen Lythgoe Diol Monotosylate has been used as a starting point for the regio- and stereo-selective fluorination of the CD-ring side-chain . This has led to the construction of various fluoro-CD-rings, contributing to the creation of a chemical library of side-chain fluorovitamin D 3 analogues .
Modulation of Biological Activities
The compound has been used in the modulation of biological activities, such as binding affinity to the vitamin D receptor (VDR), transactivation activity through the VDR, and metabolic stability against CYP24A1 . This is achieved through the regio- and stereo-selective fluorination of the CD-ring side-chain .
Construction of Difluoro-CD-Ring Precursors
Inhoffen Lythgoe Diol Monotosylate has been used in the synthesis of 23,23-difluoro-CD-ring precursors . This is achieved using N,N-diethylaminosulfur trifluoride (DAST) and is crucial in the introduction of the C23 difluoro unit to α-ketoester .
Synthesis of Vitamin D3 Analogs
The compound has been used in the synthesis of vitamin D3 analogs featuring modifications in the side chain . This is achieved through the introduction of the side chain using the Julia–Lythgoe olefination on solid support .
Safety And Hazards
Orientations Futures
Inhoffen Lythgoe diol plays a very important role in the field of asymmetric synthesis . Although it has no direct medical application, it plays an important role in the production and research of many important chemicals . This suggests that it may have potential applications in the future in the field of organic synthesis .
Propriétés
IUPAC Name |
[(2S)-2-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4S/c1-14-6-8-16(9-7-14)25(22,23)24-13-15(2)17-10-11-18-19(21)5-4-12-20(17,18)3/h6-9,15,17-19,21H,4-5,10-13H2,1-3H3/t15-,17-,18+,19+,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKSQENRQZPNOS-LFZDHENXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2CCC3C2(CCCC3O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CCC[C@@H]3O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Inhoffen Lythgoe Diol Monotosylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

